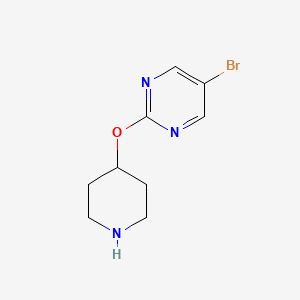

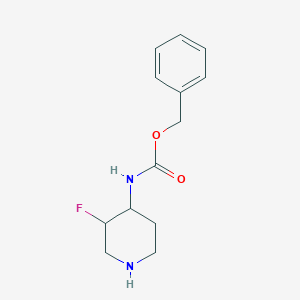

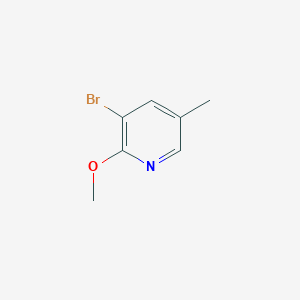

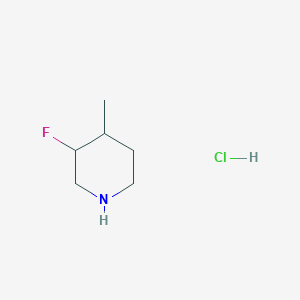

5-溴-2-(哌啶-4-氧基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-(piperidin-4-yloxy)pyrimidine is a compound that is part of a broader class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds. These derivatives have been extensively studied due to their wide range of applications in pharmaceutical and chemical fields, including their potential as antiviral, anticancer, and kinase inhibitor agents.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 5-substituted-2,4-diaminopyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring. These compounds can then undergo further reactions, such as alkylation with phosphonate groups, to yield regioisomers that can be separated and converted to free phosphonic acids . Additionally, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a related compound, has been described as starting from commercially available precursors and proceeding through telescoped steps to yield the desired product . This demonstrates the versatility and practicality of synthetic approaches in this chemical space.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including those substituted with bromine, can be investigated using spectroscopic methods such as FT-IR, FT-RAMAN, NMR, and UV-Vis. Computational analysis, such as density functional theory (DFT), can be used to calculate molecular geometry, vibrational wavenumbers, and electronic properties . These studies are crucial for understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For example, bromination of hydroxypyrimidines can lead to bromosubstituted derivatives, which can then react with nucleophiles such as piperidine to form piperidino derivatives . Suzuki cross-coupling reactions are another common method to modify pyrimidine rings, allowing the introduction of various substituents, such as heteroaryl groups, into the pyrimidine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. For example, the introduction of a bromine atom can significantly alter the compound's reactivity and electronic properties. The presence of a piperidinyl group can also affect the compound's solubility, boiling point, and stability. Computational methods and molecular docking studies can provide insights into the binding orientation, affinity, and activity of these compounds when interacting with biological targets . Additionally, the thermodynamic properties of these molecules can be calculated to predict their behavior under different temperatures .

科学研究应用

强效抑制剂合成

“5-溴-2-(哌啶-4-氧基)嘧啶”作为合成针对特定生物途径的强效抑制剂的关键中间体。例如,它已被用于脱氧胞苷激酶 (dCK) 抑制剂的制备中。开发了一种实用的合成路线来有效地生产关键中间体,展示了其在药物开发的药物化学中的重要性(Zhang 等人,2009)。

杂环化合物的合成新路线

研究探索了杂芳醚的新合成方法,使用吡啶与芳基硼酸的氧化钯催化。在此背景下,“5-溴-2-(哌啶-4-氧基)嘧啶”可以用作进一步精制的原料,包括铃木偶联,以连接不同的芳基,表明其在有机合成中的多功能性(Bardhan 等人,2009)。

抗病毒活性

该化合物还因其抗病毒特性而受到研究。具体来说,某些衍生物已显示出对逆转录病毒的抑制活性,突出了其在开发抗逆转录病毒疗法中的潜在用途。尽管没有直接提及,但这些研究中“5-溴-2-(哌啶-4-氧基)嘧啶”的结构基序强调了其在抗病毒研究中的重要性(Hocková 等人,2003)。

缓蚀

有趣的是,“5-溴-2-(哌啶-4-氧基)嘧啶”的衍生物已被研究其对金属(特别是铁)的缓蚀性能。进行量子化学计算和分子动力学模拟以了解其吸附行为,展示了该化合物在工业应用中防止腐蚀的潜力(Kaya 等人,2016)。

安全和危害

While specific safety and hazard information for 5-Bromo-2-(piperidin-4-yloxy)pyrimidine was not found in the search results, it’s always important to handle chemical compounds with care. Standard safety measures include avoiding ingestion and inhalation, preventing contact with skin and eyes, and ensuring adequate ventilation .

属性

IUPAC Name |

5-bromo-2-piperidin-4-yloxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBAYAHFPQOLRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=NC=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626667 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(piperidin-4-yloxy)pyrimidine | |

CAS RN |

792180-52-0 |

Source

|

| Record name | 5-Bromo-2-[(piperidin-4-yl)oxy]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)